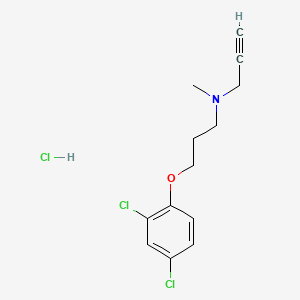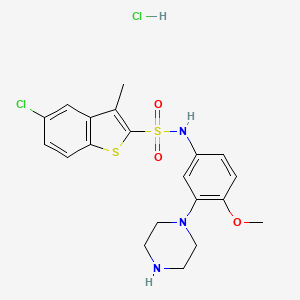
PD 102807
概要
説明
PD 102807 は、ムスカリン性アセチルコリン受容体 M4 の選択的アンタゴニストとして知られる化学化合物です . この化合物は、体や脳におけるさまざまなムスカリン性受容体サブタイプを区別する能力について広く研究されてきました . 主に、ムスカリン性受容体サブタイプの効果を理解するための科学研究で使用されます。
科学的研究の応用
PD 102807 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the selectivity and binding affinity of muscarinic receptors.
Biology: Helps in understanding the role of muscarinic receptors in various physiological processes.
Medicine: Investigated for its potential therapeutic effects in conditions such as Parkinson’s disease and other neurological disorders.
Industry: Used in the development of new drugs targeting muscarinic receptors
作用機序
PD 102807 は、ムスカリン性アセチルコリン受容体 M4 に選択的に結合することによって、その効果を発揮します。 この結合は受容体の活性を阻害するため、下流のシグナル伝達経路が調節されます。 主要な分子標的は、G タンパク質共役受容体と、サイクリック AMP やタンパク質キナーゼなどの関連するシグナル伝達分子です . この化合物の作用は、受容体介在性の応答の阻害を伴い、細胞機能の変化につながります。
6. 類似の化合物との比較
This compound は、他のムスカリン性受容体サブタイプと比較して、ムスカリン性アセチルコリン受容体 M4 に対する高い選択性という点でユニークです。 類似の化合物には以下のようなものがあります。
メタコリン: 複数の受容体サブタイプを活性化する、バランスの取れたムスカリン性受容体アゴニストです。
イプラトロピウム: 呼吸器疾患の治療に使用される、非選択的なムスカリン性受容体アンタゴニストです。
This compound のユニークさは、他のムスカリン性受容体サブタイプに大きな影響を与えることなく、M4 受容体を選択的に阻害できるという点にあります。そのため、受容体特異的な効果を研究するための貴重なツールとなっています。
生化学分析
Biochemical Properties
PD 102807 is a selective M4 muscarinic receptor antagonist . It interacts with human M4, M1, M2, M3, and M5 receptors, with IC50 values of 91, 6559, 3441, 950, and 7412 nM respectively . The nature of these interactions involves binding to the receptor sites, inhibiting the action of acetylcholine, a neurotransmitter .
Cellular Effects
In cellular processes, this compound influences cell function by interacting with muscarinic receptors, which are involved in various cell signaling pathways . These interactions can affect gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically muscarinic receptors . This binding leads to the inhibition of these receptors, thereby affecting the downstream signaling pathways .
Metabolic Pathways
This compound is involved in the cholinergic signaling pathway through its interaction with muscarinic receptors
準備方法
PD 102807 の合成には、コア構造の調製から始まり、官能基の修飾を伴う、いくつかのステップが含まれます。 詳細な合成経路と反応条件は、一般的に機密情報であり、特定のラボまたは産業施設によって異なる場合があります。 一般的なアプローチは、次の手順を伴います。
コア構造の形成: this compound のコア構造は、一連の縮合反応と環化反応によって合成されます。
官能基の修飾: 次に、コア構造は、所望の化学的性質を得るためにさまざまな官能基を導入することによって修飾されます。
This compound の工業生産方法は、広く文書化されていませんが、ラボの合成手順をスケールアップし、費用対効果と収率の最適化を図っている可能性があります。
化学反応の分析
PD 102807 は、次のようなさまざまな化学反応を起こします。
酸化: この反応は、化合物に酸素を加えるか、水素を除去することを伴います。一般的な試薬には、過マンガン酸カリウムと三酸化クロムがあります。
還元: この反応は、水素を加えるか、酸素を除去することを伴います。一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はケトンまたはカルボン酸を生み出す可能性があり、還元はアルコールまたはアミンを生み出す可能性があります。
4. 科学研究への応用
This compound は、次のような幅広い科学研究への応用があります。
化学: ムスカリン性受容体の選択性と結合親和性を研究するためのツールとして使用されます。
生物学: さまざまな生理学的プロセスにおけるムスカリン性受容体の役割を理解するのに役立ちます。
医学: パーキンソン病などの神経疾患を含む、さまざまな病状における潜在的な治療効果について調査されています。
類似化合物との比較
PD 102807 is unique in its high selectivity for the muscarinic acetylcholine receptor M4 compared to other muscarinic receptor subtypes. Similar compounds include:
Methacholine: A balanced muscarinic receptor agonist that activates multiple receptor subtypes.
Ipratropium: A non-selective muscarinic receptor antagonist used in the treatment of respiratory conditions.
Carbachol: A non-selective muscarinic receptor agonist used in various research applications
This compound’s uniqueness lies in its ability to selectively inhibit the M4 receptor without significantly affecting other muscarinic receptor subtypes, making it a valuable tool for studying receptor-specific effects.
特性
IUPAC Name |
ethyl 17-methoxy-6-methyl-12-oxa-1,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),5,9,14(19),15,17-heptaene-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-4-28-23(26)20-13(2)24-18-7-8-19-17(21(18)20)12-25-10-9-14-11-15(27-3)5-6-16(14)22(25)29-19/h5-8,11,22,24H,4,9-10,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDUJINYXKGZLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C3=C(C=C2)OC4C5=C(CCN4C3)C=C(C=C5)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407355 | |
| Record name | PD 102807 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23062-91-1 | |
| Record name | Ethyl 3,6a,11,14-tetrahydro-9-methoxy-2-methyl-12H-isoquino[1,2-b]pyrrolo[3,2-f][1,3]benzoxazine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23062-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PD-102807 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023062911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PD 102807 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PD-102807 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7U96364HK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline](/img/structure/B1662216.png)









